Tetrakis(dimethylamino)silane
Overview
Description
Tetrakis(dimethylamino)silane is an organosilicon compound with the molecular formula C₈H₂₄N₄Si. It is a colorless liquid or low-melting solid that is highly reactive with water and moisture. This compound is primarily used in the field of chemical vapor deposition to produce silicon dioxide thin films .
Mechanism of Action
Target of Action
Tetrakis(dimethylamino)silane (TKDMAS) is an organosilicon compound . It is primarily used in non-aqueous solubility applications such as solar energy and water treatment . The primary targets of TKDMAS are the materials or surfaces it is applied to, where it interacts with these targets to achieve the desired effects.
Mode of Action
TKDMAS is used as a precursor for silicon nitride-based deposits and has potential as a precursor for Focused Electron Beam Induced Deposition (FEBID) . It reacts with low energy electrons in the gas phase, and significant fragmentation is observed in dissociative ionization (DI) . Hydrogen transfer reactions and new bond formations play a significant role in the DI of TKDMAS .
Biochemical Pathways
It is known that tkdmas is used to produce silicon nitride-based deposits . Silicon nitride is a type of ceramic material used in a variety of applications, including solar cells and water treatment systems .
Pharmacokinetics
It is known that tkdmas is a colorless liquid with a boiling point of 196 °c and a density of 0884 g/mL at 25 °C .
Result of Action
The primary result of TKDMAS action is the formation of silicon nitride-based deposits . These deposits can be used in various applications, including solar energy and water treatment . The exact molecular and cellular effects of TKDMAS action would depend on the specific application and the conditions under which it is used.
Action Environment
The action, efficacy, and stability of TKDMAS can be influenced by various environmental factors. For example, TKDMAS is sensitive to moisture and reacts rapidly with water . Therefore, it should be handled under inert gas and stored in a dry place . Additionally, TKDMAS should be used only in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
Tetrakis(dimethylamino)silane plays a significant role in biochemical reactions, particularly in the synthesis of silicon-based materials. It interacts with enzymes and proteins that facilitate the deposition of silicon dioxide films. The compound’s reactivity with water leads to the formation of silicon dioxide, which is essential in various biochemical processes. The interactions between this compound and biomolecules are primarily based on its ability to form stable bonds with oxygen and nitrogen atoms, which are abundant in biological systems .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of genes involved in silicon metabolism and deposition. Additionally, this compound can impact cellular metabolism by altering the availability of silicon, which is crucial for the structural integrity of cell walls and membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzymes and proteins that are involved in silicon metabolism, leading to the formation of silicon dioxide. This process is facilitated by the compound’s ability to form stable bonds with oxygen and nitrogen atoms. Additionally, this compound can inhibit or activate specific enzymes, thereby influencing the overall metabolic pathways involved in silicon deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known to react rapidly with moisture, leading to the formation of silicon dioxide. Over time, the stability of this compound can decrease, resulting in its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the deposition of silicon dioxide without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including respiratory irritation and skin burns. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors responsible for silicon metabolism. The compound’s reactivity with water leads to the formation of silicon dioxide, which is then incorporated into various metabolic processes. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are crucial for its role in silicon metabolism and deposition .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are dependent on its localization within the cell, which determines its interactions with enzymes and proteins involved in silicon metabolism. This localization is essential for the efficient deposition of silicon dioxide in cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(dimethylamino)silane can be synthesized through the reaction of silicon tetrachloride with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
SiCl4+4HN(CH3)2→Si[N(CH3)2]4+4HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled environments to ensure the quality and yield of the product. The reaction is often carried out in a solvent such as toluene, and the product is purified through distillation .
Types of Reactions:
Hydrolysis: this compound reacts rapidly with water, leading to the formation of silicon dioxide and dimethylamine.
Oxidation: The compound can undergo oxidation reactions to form silicon dioxide thin films, especially in the presence of ozone or oxygen.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Oxidation: Ozone or oxygen at elevated temperatures.
Substitution: Various nucleophiles under anhydrous conditions.
Major Products:
Hydrolysis: Silicon dioxide and dimethylamine.
Oxidation: Silicon dioxide thin films.
Substitution: Varied products depending on the nucleophile used[][3].
Scientific Research Applications
Tetrakis(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the chemical vapor deposition of silicon dioxide thin films.
Biology: Employed in the synthesis of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible silicon-based structures.
Industry: Utilized in the production of semiconductors and other electronic components
Comparison with Similar Compounds
- Tetrakis(dimethylamido)silane
- Tetrakis(trimethylsilyl)silane
- Tetrakis(trichlorosilyl)silane
Comparison: Tetrakis(dimethylamino)silane is unique due to its high reactivity with water and its effectiveness in forming silicon dioxide thin films. Compared to tetrakis(trimethylsilyl)silane, it has a higher reactivity, making it more suitable for applications requiring rapid film formation. Tetrakis(trichlorosilyl)silane, on the other hand, is less reactive and is used in different contexts where slower reactions are beneficial .
Properties
IUPAC Name |
N-methyl-N-[tris(dimethylamino)silyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVMVQLICADPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061829 | |
Record name | Octamethylsilanetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-01-7 | |
Record name | Tetrakis(dimethylamino)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octamethylsilanetetramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis(dimethylamino)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130238 | |
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Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octamethylsilanetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octamethylsilanetetramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAKIS(DIMETHYLAMINO)SILICON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M2JZW10EI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(dimethylamino)silane interact with titanium(III) chloride and ethylaluminum dichloride in the polymerization of propylene?
A1: Research indicates that this compound forms a 2:1 complex with ethylaluminum dichloride. This complex, in turn, interacts with titanium(III) chloride to form the active catalytic species responsible for propylene polymerization. [] Essentially, TDMAS acts as a modifying agent, influencing the catalytic activity of the titanium-aluminum system. []
Q2: What are the advantages of using this compound and Hydrogen Peroxide in Atomic Layer Deposition (ALD) of Silicon Dioxide?
A2: Studies show that using this compound with hydrogen peroxide (H2O2) as the oxidant proves more effective for SiO2 ALD compared to using water (H2O). [] This is because the SiH* surface species formed after TDMAS exposure are challenging to remove with water alone, while H2O2 facilitates their removal. [] This combination allows for controlled layer-by-layer deposition, crucial for creating high-quality thin films.
Q3: How does this compound behave under electron bombardment, and what are the implications for Focused Electron Beam Induced Deposition (FEBID)?
A3: When exposed to low-energy electrons, this compound undergoes significant fragmentation through dissociative ionization (DI) but doesn't form negative ions through dissociative electron attachment (DEA). [] This fragmentation behavior, driven by hydrogen transfer reactions and new bond formations, impacts its use in FEBID, a technique for creating nanoscale structures. [] Notably, the nitrogen content in the resulting deposits is lower than expected based solely on DI data, highlighting the complexity of the deposition process. []
Q4: Can this compound be utilized in the development of chemical sensors, and if so, how?
A4: Research suggests that this compound plays a crucial role in preparing nanoparticle-organic composite materials for chemical sensors. [] Specifically, it acts as a silanizing agent, modifying the surface of gold electrodes to facilitate the attachment of thiolated molecules. [] This process enables the construction of films where the conductivity is influenced by the organic bridging ligands, offering a novel sensing mechanism distinct from traditional swelling-based sensors. []
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